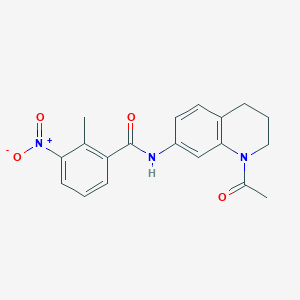

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-12-16(6-3-7-17(12)22(25)26)19(24)20-15-9-8-14-5-4-10-21(13(2)23)18(14)11-15/h3,6-9,11H,4-5,10H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDIERLUFXMHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.

Acetylation: The tetrahydroquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions.

Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Amidation: The final step involves the formation of the amide bond between the acetylated tetrahydroquinoline and the nitrated benzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Amino derivatives of the original compound.

Substitution: Halogenated or sulfonated derivatives of the compound.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide has diverse applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Compound 21 () :

- Structure: 2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide.

- Synthesis: Prepared via coupling of mefenamic acid with 7-amino-3,4-dihydroquinolin-2(1H)-one using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DMF.

- Properties : Melting point 220–221°C; white solid.

- Comparison: The absence of a nitro group and the presence of a dimethylphenylamino substituent differentiate it from the target compound.

Compound 24 () :

- Structure: N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide.

- Synthesis: Reacted methanesulfonyl chloride with 7-amino-3,4-dihydroquinolin-2(1H)-one in THF.

- Properties : Melting point 236–237°C; white solid.

- Comparison : The sulfonamide group in Compound 24 contrasts with the benzamide group in the target compound. Sulfonamides generally exhibit higher polarity, which may affect solubility and pharmacokinetics .

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide () :

- Structure: Acetamide derivative with a phenoxy substituent.

- Properties : Molecular weight 338.4; logP 3.326; polar surface area 46.67 Ų.

- Comparison: The phenoxy group introduces additional hydrophobicity (logP 3.326 vs. target compound’s unmeasured logP).

Physicochemical Properties

*Estimates based on structural similarity.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure includes a tetrahydroquinoline moiety and a nitrobenzamide group, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide

- Molecular Formula : C19H19N3O4

- Molecular Weight : 341.37 g/mol

The biological activity of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components such as proteins and nucleic acids. This interaction can lead to modulation of various biological pathways, potentially affecting cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide has been investigated for its efficacy against various bacterial strains and fungi. In vitro studies have shown that this compound can inhibit the growth of pathogenic microorganisms by disrupting their cellular functions.

Anticancer Properties

The compound has also been studied for its anticancer potential. It is believed to induce apoptosis in cancer cells through various mechanisms:

- Inhibition of cell proliferation : By targeting specific signaling pathways involved in cell cycle regulation.

- Induction of oxidative stress : Leading to increased reactive oxygen species (ROS) within cancer cells.

A study demonstrated that derivatives similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide showed promising results in inhibiting tumor growth in animal models .

Case Studies

- Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.

- Anticancer Activity :

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide?

Answer:

The compound can be synthesized via coupling reactions using carbodiimide-based agents (e.g., DCC or EDC) with catalysts like DMAP or HOBt. For example, analogous nitrobenzamide derivatives are prepared by reacting amines with activated carboxylic acids in solvents such as DMF or THF, followed by purification via silica gel chromatography . Key steps include:

- Activation of the carboxylic acid (e.g., 2-methyl-3-nitrobenzoic acid) using DCC/EDC.

- Reaction with the tetrahydroquinoline amine derivative under inert atmosphere.

- Purification via gradient elution (e.g., dichloromethane/methanol mixtures) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

Based on structurally similar compounds (e.g., ):

- GHS Hazards: Acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335).

- Precautions: Use PPE (gloves, goggles), fume hoods, and avoid dust formation.

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air.

- Storage: Keep in sealed containers under dry conditions, away from incompatible materials .

Advanced: How can crystallographic data refinement resolve structural ambiguities in this compound?

Answer:

Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning corrections . Validate results with:

- ORTEP-3 : For thermal ellipsoid visualization to assess atomic displacement errors .

- WinGX : For integrated data processing, space group validation, and merging of diffraction datasets .

- Cross-check torsion angles and hydrogen bonding networks against computational models .

Advanced: How can discrepancies in spectroscopic characterization (e.g., NMR, MS) be resolved?

Answer:

- NMR: Use deuterated solvents (e.g., DMSO-d6) and compare peak splitting patterns with analogous compounds (e.g., δ ~10.7 ppm for amide protons in ).

- Mass Spectrometry: Employ high-resolution Q-TOF-MS to confirm exact mass (e.g., m/z 332.8 [M−H]⁻ for brominated analogs in ).

- Contradictions: Re-examine reaction conditions (e.g., purity of starting materials, inert atmosphere in ) and solvent effects on tautomerism .

Advanced: What computational approaches predict the compound’s reactivity or biological interactions?

Answer:

- Quantum-Chemical Calculations: Model ligand-receptor interactions (e.g., carbonic anhydrase inhibition) using software like Gaussian or ORCA, as applied in for ligand reactivity analysis.

- Docking Studies: Use AutoDock Vina to simulate binding modes with target enzymes (e.g., LFA-1/ICAM-1 in ).

- DFT Analysis: Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

Basic: What purification techniques are optimal post-synthesis?

Answer:

- Column Chromatography: Use silica gel with gradients of dichloromethane:methanol (95:5 to 85:15) .

- Recrystallization: Employ solvents like ethanol/water mixtures based on solubility profiles.

- HPLC: For high-purity requirements, use reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How is the compound evaluated for enzyme inhibition (e.g., carbonic anhydrase)?

Answer:

- Stopped-Flow Assays: Measure CO2 hydration activity inhibition (kcat/KM) using methods from .

- IC50 Determination: Perform dose-response curves with recombinant isoforms (CA I, II, IV, IX).

- Structural Analysis: Correlate inhibitory activity with X-ray crystallography of enzyme-inhibitor complexes .

Basic: Which spectroscopic techniques confirm structural integrity?

Answer:

- 1H/13C NMR: Assign peaks using DEPT-135 and HSQC experiments (e.g., aromatic protons at δ 7.45–8.01 ppm in ).

- ESI-MS: Confirm molecular ion peaks and isotopic patterns (e.g., [M−H]⁻ at m/z 332.8 for brominated analogs) .

- IR Spectroscopy: Identify amide C=O stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

Advanced: How to optimize reaction yields with sensitive functional groups (e.g., nitro, acetyl)?

Answer:

- Stepwise Synthesis: Protect acetyl groups before nitro introduction (e.g., acetylation under mild conditions in ).

- Inert Conditions: Use argon atmosphere and dry solvents to prevent hydrolysis (e.g., ).

- Catalyst Screening: Test Pd/C or Cu catalysts for nitro reduction steps, monitoring by TLC .

Advanced: What stability assessments are critical for long-term storage?

Answer:

- Accelerated Stability Studies: Expose to 40°C/75% RH for 6 months and analyze degradation via HPLC .

- Light Sensitivity: Store in amber vials; monitor nitro group reduction using UV-Vis spectroscopy.

- Incompatibility Testing: Avoid strong oxidizers and bases, as nitro groups may decompose exothermically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.